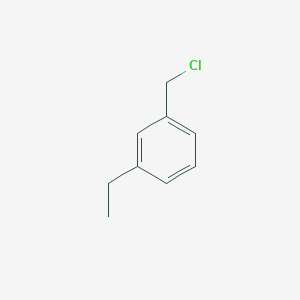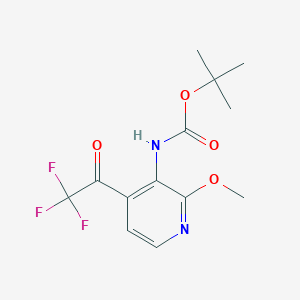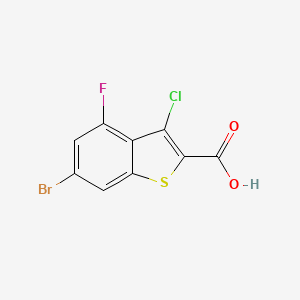![molecular formula C11H4Cl2F2N4 B12447343 4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine CAS No. 1260764-81-5](/img/structure/B12447343.png)
4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2). The structure of this compound includes a pyrazolo[3,4-D]pyrimidine core, which is a privileged scaffold in drug design due to its ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol to form the pyrazolo[3,4-D]pyrimidine core . Subsequent chlorination and introduction of the difluorophenyl group are achieved through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The difluorophenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential CDK2 inhibitor for cancer treatment.
Biological Research: The compound is used to study cell cycle regulation and apoptosis in cancer cells.
Chemical Biology: It serves as a tool compound to investigate kinase signaling pathways.
Pharmaceutical Development: The compound is a lead structure for developing new therapeutic agents targeting various diseases.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine involves the inhibition of CDK2, a key enzyme in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting the phosphorylation of downstream targets . This leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, such as Leu83 .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine Derivatives: These compounds also target CDK2 and have similar biological activities.
Thioglycoside Derivatives: These compounds have been designed as novel CDK2 inhibitors with potent cytotoxic activities.
Uniqueness
4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. The presence of both dichloro and difluorophenyl groups contributes to its distinct pharmacological profile, making it a valuable compound in drug discovery and development.
Propiedades
Número CAS |
1260764-81-5 |
|---|---|
Fórmula molecular |
C11H4Cl2F2N4 |
Peso molecular |
301.08 g/mol |
Nombre IUPAC |
4,6-dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H4Cl2F2N4/c12-9-6-4-16-19(10(6)18-11(13)17-9)8-2-1-5(14)3-7(8)15/h1-4H |
Clave InChI |
LILICOOGGDTNOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ylideneaminooxymethyl)-biphenyl-2-carbonitrile](/img/structure/B12447260.png)

![tetrasodium bis(2-{[4-(2-{2-amino-4-oxo-1H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate) pentahydrate](/img/structure/B12447262.png)
![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-octahydroquinoxalin-2-one](/img/structure/B12447265.png)



![4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide](/img/structure/B12447285.png)



![N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B12447323.png)
![3-[(2-Bromophenyl)methyl]piperidine](/img/structure/B12447334.png)

